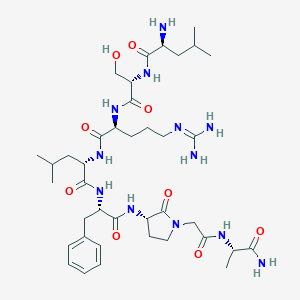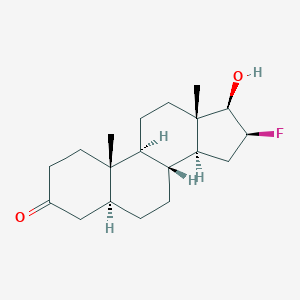
16beta-Fluoro-5alpha-dihydrotestosterone
Overview
Description
16beta-Fluoro-5alpha-dihydrotestosterone (FDHT) is a fluorine-18-labeled steroid receptor tracer . It is an important imaging tool for studies of breast and prostate cancers using positron emission tomography (PET) .
Synthesis Analysis
The synthesis of clinically relevant amounts of 16β-18F-fluoro-5α-dihydrotestosterone (18F-FDHT) is performed using a commercially available radiosynthesizer . The synthesis process is completed in 90 minutes with a decay-corrected radiochemical yield of 29±5% . The specific activity was 4.6 Ci/μmol (170 GBq/μmol) at the end of formulation with a starting activity of 1.0 Ci (37 GBq) .Molecular Structure Analysis
The molecular structure of this compound is designed to bind to androgen receptors (AR). Testosterone is converted in the prostate to dihydrotestosterone (DHT), which in turn binds to and activates the AR .Chemical Reactions Analysis
The half-life of the 18F-FDHT in blood is between 6 and 7 minutes . As a result, the uptake of 18F-FDHT in prostate cancer lesions reaches a plateau within 20 minutes as the blood-borne activity is consumed . Radiolabeled metabolites were shown not to bind to ARs in in vitro studies with CWR22 cells .Scientific Research Applications
Cancer Research and Imaging :
- 16beta-(18)F-fluoro-5alpha-dihydrotestosterone ((18)F-FDHT) has been investigated for its potential in targeting and biokinetics in metastatic prostate cancer patients. It demonstrates rapid metabolism and prolonged tumor retention, making it a promising agent for analyzing antigen receptors and impacting the clinical management of prostate cancer (Larson et al., 2004).
Potential as an Imaging Agent :
- Research has focused on developing androstane derivatives as imaging agents for the prostate. These compounds, including fluorinated androstanes, have been evaluated for their potential use in prostate imaging, showing varying degrees of effectiveness (Castonguay et al., 1978).
Role in Androgen Receptor Interaction :
- Studies have shown that 5alpha-dihydrotestosterone and its derivatives can interact with estrogen receptors, influencing cell proliferation and gene transcription in neuronal and prostate cancer cells. These interactions indicate a complex role in hormonal pathways and cancer development (Pak et al., 2005).
Potential as Antiandrogens :
- Derivatives of 5alpha-androstane have been synthesized and evaluated for their potential as antiandrogens, particularly in the context of prostate cancer treatment. These studies reveal insights into the structural requirements for effective antiandrogen activity (Roy et al., 2007).
Metabolic Pathways in Various Organisms :
- Research has explored the metabolic pathways of androgens like 5alpha-dihydrotestosterone in different organisms, providing insight into how these hormones are processed and their potential impacts on various physiological processes (Parks & LeBlanc, 1998).
Androgen Metabolism in Various Tissues :
- Studies have characterized the metabolism of androgens, including 5alpha-dihydrotestosterone, in different tissues like the prostate, emphasizing its role in steroid hormone action and its potential therapeutic implications (Elo et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16S,17R)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11,13-17,22H,3-10H2,1-2H3/t11-,13+,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIGBRLIFKJTK-PHRFIAIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161786 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141663-88-9 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141663889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.BETA.-FLUORO-5.ALPHA.-DIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5026Y5M103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



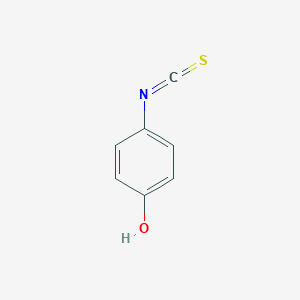

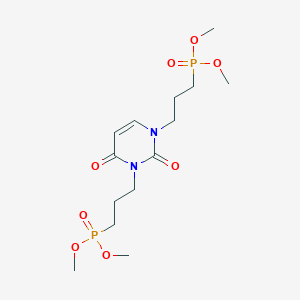
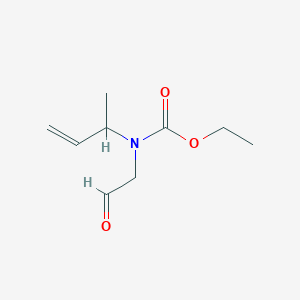
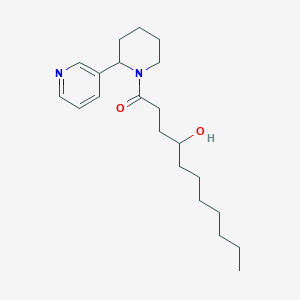

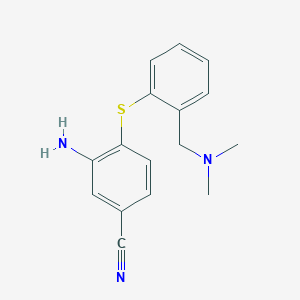
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
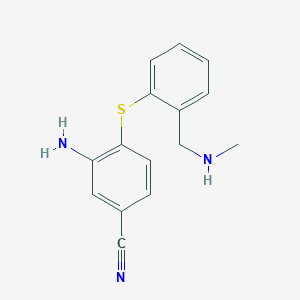


![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
